REACTION_CXSMILES
|
[CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.[CH3:7][SiH:8]([Cl:10])[Cl:9]>[Pt]>[CH:1]1([Si:8]([CH3:7])([Cl:10])[Cl:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
0.25 mol
|
Type
|
reactant
|
Smiles
|
C1=CCCCC1
|
Name
|
|
Quantity
|
0.25 mol
|
Type
|
reactant
|
Smiles
|
C[SiH](Cl)Cl
|
Name
|
|
Quantity
|
0.11 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a glass-made flask of 100 ml capacity equipped with a reflux condenser and stirrer
|
Type
|
ADDITION
|
Details
|
the flask containing the mixture
|
Type
|
CUSTOM
|
Details
|
was put under direct sun light at room temperature
|
Type
|
DISTILLATION
|
Details
|
Distillation of the thus obtained reaction mixture
|
Reaction Time |
70 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)[Si](Cl)(Cl)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |